4-(N-Hydroxyethanimidoyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Hydroxyethanimidoyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a hydroxyethanimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Hydroxyethanimidoyl)benzonitrile typically involves the reaction of benzonitrile with hydroxylamine hydrochloride under specific conditions. One common method is the oximation of benzaldehyde to form benzaldoxime, followed by dehydration to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green synthesis methods, such as using ionic liquids as recycling agents, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(N-Hydroxyethanimidoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethanimidoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 typically yields primary amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
4-(N-Hydroxyethanimidoyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(N-Hydroxyethanimidoyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also undergo various transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the hydroxyethanimidoyl substitution.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of the hydroxyethanimidoyl group.
4-(Hydroxymethyl)benzonitrile: Features a hydroxymethyl group instead of the hydroxyethanimidoyl group.
Uniqueness
4-(N-Hydroxyethanimidoyl)benzonitrile is unique due to the presence of both the nitrile and hydroxyethanimidoyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
82052-54-8 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(11-12)9-4-2-8(6-10)3-5-9/h2-5,12H,1H3 |
InChI Key |
AYZRZZDZTBNDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.